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Compound of Interest

Compound Name: 4-Heptanol

Cat. No.: B146996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectra of 4-Heptanol. Due to the limited availability of publicly accessible, raw experimental

NMR data, this interpretation is based on predicted spectral data, supplemented with

established principles of NMR spectroscopy and comparative data for similar aliphatic alcohols.

This guide is intended to serve as a valuable reference for the structural elucidation and

characterization of 4-Heptanol and related compounds.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

determining the structure of organic molecules. The following provides a generalized

experimental protocol for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

A sample of 5-10 mg of 4-Heptanol is dissolved in approximately 0.5-1.0 mL of a deuterated

solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

The solution is then transferred to a 5 mm NMR tube.

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the

solvent to calibrate the chemical shift scale to 0 ppm.
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Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer, typically operating at a frequency of 300 MHz

or higher for ¹H NMR, is used.

¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key

parameters include the spectral width, acquisition time, relaxation delay, and the number of

scans.

¹³C NMR: The carbon-13 NMR spectrum is typically acquired with proton decoupling to

simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Presentation: Predicted NMR Spectral Data for
4-Heptanol
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Heptanol.

Table 1: Predicted ¹H NMR Spectral Data for 4-Heptanol

Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

a ~ 0.9 Triplet 6H CH₃ (C1, C7)

b ~ 1.3 - 1.5 Multiplet 8H
CH₂ (C2, C3, C5,

C6)

c ~ 3.6 Multiplet 1H CH (C4)

d
Variable

(typically 1-5)
Singlet (broad) 1H OH

Table 2: Predicted ¹³C NMR Spectral Data for 4-Heptanol
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Signal Chemical Shift (ppm) Assignment

1 ~ 14.2 C1, C7

2 ~ 19.1 C2, C6

3 ~ 39.5 C3, C5

4 ~ 71.5 C4

Detailed ¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 4-Heptanol is predicted to exhibit four distinct signals, corresponding

to the different proton environments in the molecule.

Signal a (~0.9 ppm): This upfield triplet corresponds to the six protons of the two equivalent

methyl (CH₃) groups at positions C1 and C7. The triplet multiplicity arises from the coupling

with the two adjacent methylene (CH₂) protons at C2 and C6.

Signal b (~1.3 - 1.5 ppm): This complex multiplet represents the eight protons of the four

methylene (CH₂) groups at positions C2, C3, C5, and C6. The overlapping signals and

complex splitting patterns are due to coupling with neighboring protons.

Signal c (~3.6 ppm): This downfield multiplet is assigned to the single proton on the carbon

bearing the hydroxyl group (C4). The electronegative oxygen atom deshields this proton,

causing it to resonate at a lower field. Its multiplicity is due to coupling with the adjacent

methylene protons.

Signal d (variable): The chemical shift of the hydroxyl (-OH) proton is highly variable and

depends on factors such as solvent, concentration, and temperature. It often appears as a

broad singlet due to rapid chemical exchange, which averages out any coupling to

neighboring protons.

Detailed ¹³C NMR Spectral Interpretation
Due to the symmetry of the 4-Heptanol molecule, the proton-decoupled ¹³C NMR spectrum is

predicted to show four signals, as there are four unique carbon environments.
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Signal 1 (~14.2 ppm): This upfield signal is assigned to the two equivalent terminal methyl

carbons (C1 and C7).

Signal 2 (~19.1 ppm): This signal corresponds to the two equivalent methylene carbons at

C2 and C6.

Signal 3 (~39.5 ppm): This signal is attributed to the two equivalent methylene carbons at C3

and C5, which are adjacent to the carbon bearing the hydroxyl group.

Signal 4 (~71.5 ppm): This downfield signal is assigned to the C4 carbon, which is directly

attached to the electronegative oxygen atom of the hydroxyl group. This causes a significant

downfield shift compared to the other aliphatic carbons.

Mandatory Visualization
Caption: Molecular structure of 4-Heptanol with ¹H and ¹³C NMR assignments.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic
Interpretation of 4-Heptanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146996#detailed-1h-and-13c-nmr-spectral-
interpretation-of-4-heptanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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